10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-9(10H)-acridinone
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Overview
Description
- The triazole intermediate undergoes a condensation reaction with an acridinone derivative.
- The resulting compound is 10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-9(10H)-acridinone .
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Preparation Methods
Synthetic Routes:
The synthetic routes for this compound involve several steps. One common approach includes the following:
-
Formation of the 1,2,4-Triazole Ring
- A 1,2,4-triazole precursor reacts with benzylthiol (benzylsulfanyl) under appropriate conditions to form the triazole ring.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
Fluorescent Probes:
Medicinal Chemistry:
Biology and Medicine:
Anticancer Properties:
Biological Imaging:
Industry:
Dye Synthesis:
Mechanism of Action
While there are related compounds, 10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-9(10H)-acridinone stands out due to its unique combination of acridinone and triazole moieties.
Properties
Molecular Formula |
C24H20N4OS |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
10-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]acridin-9-one |
InChI |
InChI=1S/C24H20N4OS/c1-27-22(25-26-24(27)30-16-17-9-3-2-4-10-17)15-28-20-13-7-5-11-18(20)23(29)19-12-6-8-14-21(19)28/h2-14H,15-16H2,1H3 |
InChI Key |
ZNOIDHCKSOLBLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
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